molecular formula C23H26N4O2 B2825557 N-(4-ethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide CAS No. 1189445-58-6

N-(4-ethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2825557
CAS No.: 1189445-58-6
M. Wt: 390.487
InChI Key: DNZGMYYCDRDQHD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide (CAS Number: 1189445-58-6) is a chemical compound supplied with a minimum purity of 95%+ . It has a molecular formula of C23H26N4O2 and a molecular weight of 390.49 g/mol . This compound belongs to the piperidine carboxamide class of molecules, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities . Piperidine carboxamides have been identified as a promising series in drug discovery, for instance, demonstrating potent activity as inhibitors of the Plasmodium falciparum proteasome, a target for new antimalarial therapeutic agents . Furthermore, structural analogues based on the piperidine carboxamide core have been investigated as positive allosteric modulators of the serotonin 5-HT2C receptor, a target relevant to obesity and substance use disorders . The quinoxaline moiety incorporated into its structure is a privileged heterocycle in drug discovery, known to contribute to a wide range of pharmacological properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can leverage this compound as a key intermediate or building block for chemical synthesis, a reference standard in analytical studies, or a starting point for probing novel biological mechanisms.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-3-16-8-10-18(11-9-16)24-22(28)17-12-14-27(15-13-17)21-23(29-2)26-20-7-5-4-6-19(20)25-21/h4-11,17H,3,12-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZGMYYCDRDQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide (CAS: 1189445-58-6) is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C23H26N4O2
  • Molar Mass : 390.478 g/mol
  • Structure : The compound features a piperidine core substituted with an ethylphenyl group and a methoxyquinoxaline moiety, which is crucial for its biological activity.

Research indicates that compounds with similar structures may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The quinoxaline moiety is known to exhibit activity against several targets, including:

  • Dopamine Receptors : Analogous compounds have shown affinity for dopamine transporters, suggesting potential applications in treating disorders such as Parkinson's disease and schizophrenia .
  • Tyrosinase Inhibition : Some derivatives have demonstrated inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis, indicating potential use in dermatological applications .

Antioxidant Activity

A study evaluating similar quinoxaline derivatives reported significant antioxidant properties. Compounds were assessed using the ABTS radical scavenging assay, where effective concentrations (EC50 values) were measured. The most potent compound exhibited an EC50 value of 9.0 μM, indicating strong antioxidant capabilities .

In Vitro Studies

In vitro evaluations have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, a study involving cell viability assays (MTT) showed that selected derivatives did not exhibit cytotoxicity up to concentrations of 25 μM .

Study 1: Antimelanogenic Effects

A series of experiments focused on the antimelanogenic effects of related compounds demonstrated that modifications in the aryl moiety significantly enhanced the inhibitory capacity against tyrosinase. This suggests that this compound could be a candidate for further research in skin depigmentation therapies .

Study 2: Neuropharmacological Potential

In a neuropharmacological context, analogs of this compound were evaluated for their binding affinity to dopamine and serotonin transporters. Results indicated that certain structural modifications could enhance selectivity towards dopamine receptors, which is critical for developing treatments for mood disorders .

Comparative Analysis Table

Compound Target Activity EC50 Value (μM) Notes
Compound ATyrosinaseInhibition9.0Strong antioxidant activity
Compound BDopamine TransporterBinding Affinity-High selectivity for DA transporter
Compound CCancer Cell LinesCytotoxicity>25Non-cytotoxic at lower concentrations

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The piperidine-4-carboxamide scaffold is a common framework in medicinal chemistry, with variations in substituents dictating pharmacological profiles. Key structural comparisons include:

Compound Name Amide Substituent Piperidine Substituent Key Features
Target Compound 4-ethylphenyl 3-methoxyquinoxalin-2-yl Bicyclic aromatic system; methoxy group for H-bonding and lipophilicity
1-(4-formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide 2-(trifluoromethyl)benzyl 4-formylphenyl Trifluoromethyl enhances metabolic stability; formyl group for reactivity
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 4-fluorobenzyl 1-(naphthalen-1-yl)ethyl Fluorine atom for electronegativity; naphthalene for hydrophobic interactions

Key Differences :

  • The target compound’s 3-methoxyquinoxalinyl group provides a planar, electron-rich aromatic system absent in analogs with single-ring or alkyl substituents.
  • The 4-ethylphenyl group offers moderate lipophilicity compared to polar (formyl) or halogenated (trifluoromethyl, fluoro) substituents in other compounds.

Selectivity Insights :

  • The 3-methoxyquinoxalinyl group may confer selectivity for sEH over PPARs compared to compounds with bulkier substituents (e.g., naphthalene derivatives in SARS-CoV-2 inhibitors).
  • Fluorinated analogs (e.g., 4-fluorobenzyl) show enhanced blood-brain barrier penetration, whereas the target compound’s ethylphenyl group may limit CNS activity.

Pharmacokinetic and Physicochemical Properties

Predicted properties based on substituent effects:

Property Target Compound Compound 4 () SARS-CoV-2 Inhibitor ()
LogP ~3.2 (moderate lipophilicity) ~2.8 (polar formyl group) ~4.1 (naphthalene increases LogP)
Aqueous Solubility Low (<10 μM) Moderate (~50 μM) Very low (<5 μM)
Metabolic Stability High (ethyl group resists oxidation) Moderate (trifluoromethyl stabilizes) Low (naphthalene prone to CYP450 metabolism)

Discussion and Future Perspectives

However, its low solubility may necessitate formulation optimization. Comparative analysis highlights the critical role of aromatic substituents in target engagement and pharmacokinetics. Future studies should prioritize empirical validation of sEH/PPAR activity and in vivo efficacy relative to fluorinated or naphthalene-containing analogs.

Q & A

Basic: What are the recommended synthetic pathways for N-(4-ethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the quinoxaline core and subsequent coupling with the piperidine-carboxamide moiety. Key steps include:

  • Quinoxaline derivatization : Introducing the methoxy group at position 3 via nucleophilic substitution or metal-catalyzed coupling .
  • Piperidine-carboxamide formation : Amide bond formation between the piperidine ring and the 4-ethylphenyl group using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU .
  • Final assembly : Linking the quinoxaline and piperidine-carboxamide units via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to ensure regioselectivity .
    Validation : Purity is confirmed via HPLC (>95%), and structural integrity via 1H^1H-NMR and HRMS .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry, with emphasis on methoxy (δ ~3.8 ppm) and ethylphenyl proton environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, particularly piperidine ring puckering and quinoxaline planarity .
    Note : Differential Scanning Calorimetry (DSC) assesses crystallinity and thermal stability .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Discrepancies often arise from:

  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) alter compound solubility and activity .
  • Target specificity : Off-target interactions (e.g., with serotonin/norepinephrine transporters) may overshadow primary enzyme inhibition .
    Methodological resolution :
    • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for enzymatic activity).
    • Conduct counter-screens against related targets (e.g., dopamine D3 vs. D2 receptors) .

Advanced: What computational strategies are effective for predicting its binding modes with biological targets?

  • Molecular Docking : Employ Schrödinger Suite or AutoDock Vina to model interactions with quinoxaline-binding pockets (e.g., kinase ATP sites). Focus on π-π stacking between quinoxaline and aromatic residues .
  • Molecular Dynamics (MD) Simulations : Assess stability of the piperidine-carboxamide moiety in hydrophobic pockets over 100-ns trajectories .
    Validation : Correlate docking scores with experimental IC50_{50} values from kinase inhibition assays .

Basic: What are the primary biological targets hypothesized for this compound?

  • Kinases : Quinoxaline derivatives often inhibit tyrosine kinases (e.g., EGFR, VEGFR) via ATP-site competition .
  • Neurotransmitter Receptors : Piperidine-carboxamide moieties may interact with GPCRs (e.g., dopamine D3 receptors) .
    Screening approach : Use radioligand binding assays for receptors and ADP-Glo™ assays for kinases .

Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Quinoxaline modifications : Replace methoxy with electron-withdrawing groups (e.g., Cl, CN) to enhance kinase affinity .
  • Piperidine substitutions : Introduce methyl groups at C3 to reduce metabolic clearance .
    Validation : Compare IC50_{50} shifts in enzyme assays and logP changes via HPLC .

Basic: What protocols ensure compound stability during storage and assays?

  • Storage : -20°C in anhydrous DMSO, with desiccants to prevent hydrolysis .
  • Stability testing : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C) for 72 hours .

Advanced: How to design enzyme inhibition assays with this compound?

  • Kinase assays : Use Z’-LYTE™ or mobility shift assays with ATP concentrations near Km_m. Include staurosporine as a positive control .
  • Data interpretation : Calculate Ki_i using Cheng-Prusoff equation for competitive inhibitors .
    Pitfalls : Avoid excessive DMSO (>1%) to prevent enzyme denaturation .

Advanced: What in vitro models are suitable for ADME profiling?

  • Permeability : Caco-2 monolayers to predict intestinal absorption (Papp_{app} >1 ×106^{-6} cm/s desirable) .
  • Metabolism : Human liver microsomes with CYP3A4/5 inhibitors (e.g., ketoconazole) to assess oxidative stability .

Advanced: How to validate target engagement in cellular models?

  • Genetic knockdown : siRNA-mediated silencing of the hypothesized target (e.g., EGFR) followed by loss of compound efficacy .
  • Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink and identify binding proteins via pull-down assays .

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